2-(Naphthalen-2-ylmethyl)oxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

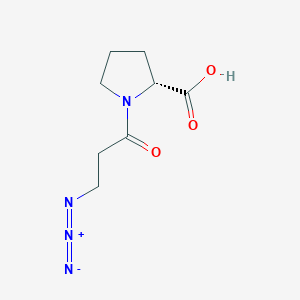

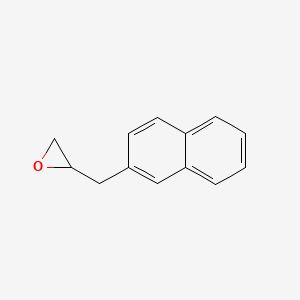

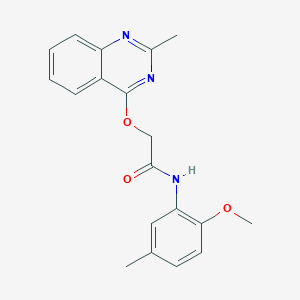

2-(Naphthalen-2-ylmethyl)oxirane is an organic compound with the molecular formula C12H10O . It has a molecular weight of 170.21 .

Synthesis Analysis

The synthesis of oxiranes like this compound often involves the reaction of unsaturated compounds with m-chloroperoxybenzoic acid . The reaction pathways were examined by the density functional theory (DFT) method at the B3LYP/6-31+G** level .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10O/c1-2-4-10-7-11 (12-8-13-12)6-5-9 (10)3-1/h1-7,12H,8H2 .Chemical Reactions Analysis

Oxiranes like this compound can undergo ring-opening reactions. These reactions are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers .Physical And Chemical Properties Analysis

This compound has a melting point of 53-58°C .Scientific Research Applications

Synthesis and Anticancer Evaluation : A study synthesized derivatives of 2-(Naphthalen-2-ylmethyl)oxirane and evaluated them for anticancer properties. These compounds showed potential as anticancer agents (Gouhar & Raafat, 2015).

DNA G-Quadruplex Alkylation : Research focused on naphthalene diimides conjugated to oxirane, investigating their ability to selectively alkylate DNA G-quadruplexes. This study highlights the compound's potential in targeting genetic structures (Doria et al., 2013).

Anticonvulsant Activity Evaluation : Another study explored the synthesis and evaluation of naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives for potential anticonvulsant properties. This research adds to the understanding of naphthalen-2-ylmethyl)oxirane derivatives in neuropharmacology (Ghareb et al., 2017).

Antibacterial Evaluation : A study synthesized 4-hydroxy-3-(naphthalen-1-ylmethyl)thiophen-2(5H)-ones and evaluated them as tyrosyl-tRNA synthetase inhibitors with antibacterial properties. This research demonstrates the compound's role in inhibiting bacterial growth (Sun et al., 2014).

Toxicological Effects Study : A study investigated the toxicological effects of naphthalene, a related compound, on an insect model. It highlighted the compound's impact on oxidative stress, metabolism, and reproduction (Pájaro-Castro et al., 2017).

Polyamine Transport in Cells : Research focused on the effects of N(1)-arylalkylpolyamines, including those with naphthalen-1-ylmethyl substituents, on polyamine transport in cells. This is crucial for understanding cellular uptake mechanisms (Gardner et al., 2004).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(naphthalen-2-ylmethyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-2-4-12-7-10(8-13-9-14-13)5-6-11(12)3-1/h1-7,13H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFXIJGSHYFEJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2464294.png)

![5-Methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2464297.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2464298.png)

![1-butyl-3-((3-chlorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2464305.png)

![[6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile](/img/structure/B2464308.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2464312.png)

![N-methyl-N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2464313.png)

![tert-butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate](/img/structure/B2464314.png)